Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene: A Technical Guide
Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of trans-1,2-dibromocyclohexane from cyclohexene, a fundamental reaction in organic chemistry. The document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key analytical data for the product. This synthesis is a classic example of electrophilic halogen addition to an alkene, resulting in a vicinal dihalide. The trans stereochemistry of the product is a key outcome of the reaction mechanism.[1]
Reaction Mechanism and Stereochemistry
The reaction of cyclohexene with bromine (Br₂) proceeds via an electrophilic addition mechanism. The electron-rich double bond of the cyclohexene attacks the bromine molecule, inducing a dipole and leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring is then opened by a nucleophilic attack of the bromide ion (Br⁻). The attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition and the formation of the trans-1,2-dibromocyclohexane product. This stereospecificity is a critical aspect of this reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of trans-1,2-dibromocyclohexane.
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclohexene | 82.14 | 83 | 0.811 |
| Bromine | 159.81 | 58.8 | 3.102 |
| trans-1,2-Dibromocyclohexane | 241.95 | 99-103 @ 16 mmHg[2] | 1.784 @ 25 °C |
Table 2: Experimental Conditions and Yield
| Parameter | Value | Reference |
| Solvent | Carbon Tetrachloride | [2] |
| Reaction Temperature | -5 to -1 °C | [2] |
| Theoretical Yield | Based on Limiting Reagent | [2] |
| Actual Yield | up to 95% | [2] |
Table 3: Spectroscopic Data for trans-1,2-Dibromocyclohexane
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~4.5 (m, 2H, CH-Br), δ 1.4-2.5 (m, 8H, CH₂) |
| ¹³C NMR | δ ~55 (CH-Br), δ ~33 (CH₂), δ ~24 (CH₂) |
| IR (neat) | ~2940 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (CH₂ bend), ~680 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry (EI) | m/z 242 (M⁺), 161 (M⁺ - Br), 81 (C₆H₉⁺) |
Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]
Materials:
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Cyclohexene (1.5 moles, 123 g)
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Bromine (1.3 moles, 210 g, 67 mL)
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Carbon Tetrachloride (CCl₄) (445 mL)
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Absolute Ethanol (15 mL)
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Ice-salt bath
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2 L three-necked round-bottomed flask
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Mechanical stirrer
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Thermometer
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500 mL separatory funnel
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Modified Claisen flask for distillation
Procedure:
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Reaction Setup: In the 2 L three-necked flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol.
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Cooling: Equip the flask with a mechanical stirrer and a thermometer, and place it in an ice-salt bath to cool the solution to -5 °C.
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Addition of Bromine: In a separatory funnel, prepare a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride. Add this solution dropwise to the stirred cyclohexene solution. The rate of addition should be controlled to maintain the reaction temperature at or below -1 °C. This addition typically takes about three hours.
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Workup: Once the bromine addition is complete, transfer the reaction mixture to a 1 L modified Claisen flask.
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Solvent Removal: Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.
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Product Distillation: Replace the water bath with an oil bath and distill the remaining residue under reduced pressure. A small forerunning fraction may be collected before the pure trans-1,2-dibromocyclohexane distills at 99–103 °C at a pressure of 16 mmHg.[2]
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Purification (Optional): To obtain a product that does not darken over time, the crude dibromide can be shaken with one-third its volume of 20% ethanolic potassium hydroxide for five minutes. The mixture is then diluted with an equal volume of water, and the organic layer is washed until free of alkali, dried, and redistilled. This purification step may result in a loss of about 10% of the product.[2]
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
